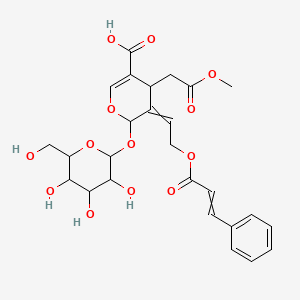

4-(2-Methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Origin: Jasminum officinale L. (common jasmine) or other Jasminum species.

- Significance: Iridoid glycosides from jasmine have been studied for various potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties []. Volatile compounds contribute to the fragrance industry and potentially have aromatherapy applications [].

Molecular Structure Analysis

- This section would depend on the specific compound (iridoid glycoside or volatile compound).

- For iridoid glycosides, the analysis would involve discussing the core structure (secoiridoid) linked to a sugar moiety (glucose) [].

- Volatile compounds like linalool have acyclic structures with functional groups like alcohols [].

Chemical Reactions Analysis

- Synthesis: Iridoid glycosides are biosynthesized in plants through complex metabolic pathways. Specific details would depend on the compound [].

- Decomposition: Iridoid glycosides can hydrolyze to release the aglycone (secoiridoid) and sugar under acidic or enzymatic conditions [].

- Other Reactions: Depending on the specific compound, there might be additional reactions like oxidation or acylation.

Physical And Chemical Properties Analysis

- Iridoid glycosides are suggested to exert their effects through various mechanisms, including scavenging free radicals (antioxidant activity), modulating inflammatory signaling pathways, and protecting neurons [].

- Volatile compounds like linalool might interact with olfactory receptors in the nose, influencing mood and relaxation [].

Anti-inflammatory and Hepatoprotective Effects

Studies suggest that Jasminoside possesses anti-inflammatory properties. It may help reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and chemokines []. This quality makes it a potential candidate for treating inflammatory conditions such as liver diseases. Research indicates that Jasminoside can protect the liver from damage caused by toxins and drugs, promoting its regeneration [].

Neuroprotective Potential

Jasminoside's antioxidant properties have garnered interest in its potential neuroprotective effects. Studies have shown that it may help protect brain cells from oxidative stress, a factor implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Antidiabetic Properties

Scientific research suggests Jasminoside may play a role in blood sugar regulation. Studies have observed that it can improve insulin sensitivity and decrease blood glucose levels, potentially offering benefits for managing diabetes [].

Antitumor Effects

Emerging research explores the potential antitumor effects of Jasminoside. In vitro studies suggest it may induce cancer cell death and inhibit cancer cell proliferation []. However, further investigation is needed to understand its mechanisms and potential clinical applications.